molecular formula C21H12BrNO3 B2644666 1-Amino-2-benzoyl-4-bromoanthracene-9,10-dione CAS No. 18929-05-0

1-Amino-2-benzoyl-4-bromoanthracene-9,10-dione

Cat. No.: B2644666
CAS No.: 18929-05-0
M. Wt: 406.235
InChI Key: VJFLKWCQBYAZJM-UHFFFAOYSA-N
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Description

1-Amino-2-benzoyl-4-bromoanthracene-9,10-dione is a complex organic compound with the molecular formula C21H12BrNO3. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a bromine atom, an amino group, and a benzoyl group attached to the anthracene core.

Preparation Methods

The synthesis of 1-Amino-2-benzoyl-4-bromoanthracene-9,10-dione typically involves the bromination of aminoanthracene-9,10-dione. One common method includes the use of nonanebis(peroxoic acid) as a brominating agent, which offers advantages such as better stability at room temperature and ease of preparation . The reaction is usually carried out in sulfuric acid or nitrobenzene at high temperatures (80-120°C) with or without a catalyst like copper or copper sulfate . Industrial production methods may involve similar bromination processes but on a larger scale, ensuring the efficient production of the compound.

Chemical Reactions Analysis

1-Amino-2-benzoyl-4-bromoanthracene-9,10-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-Amino-2-benzoyl-4-bromoanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-2-benzoyl-4-bromoanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound’s bromine and amino groups allow it to participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of reactive intermediates that exert biological effects, such as inhibiting bacterial growth or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

1-Amino-2-benzoyl-4-bromoanthracene-9,10-dione can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical reactivity and biological activities. The presence of the benzoyl and bromine groups in this compound makes it unique, providing distinct properties and applications compared to its analogs.

Properties

IUPAC Name

1-amino-2-benzoyl-4-bromoanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12BrNO3/c22-15-10-14(19(24)11-6-2-1-3-7-11)18(23)17-16(15)20(25)12-8-4-5-9-13(12)21(17)26/h1-10H,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFLKWCQBYAZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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